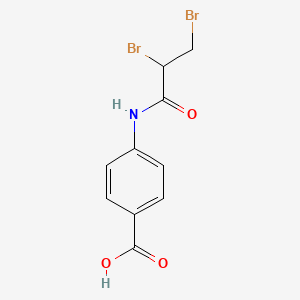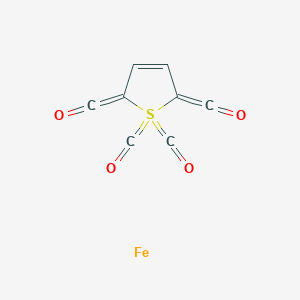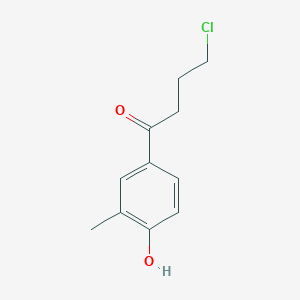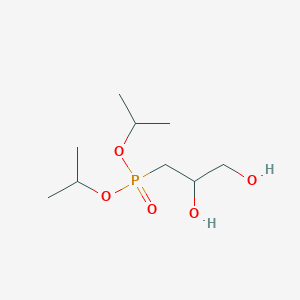
4-(2,3-Dibromopropanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dibromopropanamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,3-dibromopropanamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropanamido)benzoic acid typically involves the reaction of benzoic acid with 2,3-dibromopropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the benzoic acid and the 2,3-dibromopropanoyl chloride. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dibromopropanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo group to other functional groups such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles such as hydroxyl, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-Dibromopropanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dibromopropanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dibromo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dichloropropanamido)benzoic acid
- 4-(2,3-Diiodopropanamido)benzoic acid
- 4-(2,3-Difluoropropanamido)benzoic acid
Uniqueness
4-(2,3-Dibromopropanamido)benzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific interactions with biological targets, making this compound valuable for developing new therapeutic agents.
Propiedades
Número CAS |
114729-00-9 |
|---|---|
Fórmula molecular |
C10H9Br2NO3 |
Peso molecular |
350.99 g/mol |
Nombre IUPAC |
4-(2,3-dibromopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9Br2NO3/c11-5-8(12)9(14)13-7-3-1-6(2-4-7)10(15)16/h1-4,8H,5H2,(H,13,14)(H,15,16) |
Clave InChI |
BBGSZDYVSIMBRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)




![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)



![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
